molecular formula C15H9NO5 B13236335 (2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one

(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one

Cat. No.: B13236335
M. Wt: 283.23 g/mol
InChI Key: SJNIVFZEKRLLEP-VGOFMYFVSA-N
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Description

(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a hydroxyl group, a nitrophenyl group, and a benzofuran core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one typically involves the condensation of 6-hydroxy-1-benzofuran-3-one with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.

Major Products

    Oxidation: Formation of 6-oxo-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one.

    Reduction: Formation of 6-hydroxy-2-[(4-aminophenyl)methylidene]-1-benzofuran-3-one.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. The hydroxyl and nitrophenyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The benzofuran core can intercalate into DNA or interact with proteins, affecting their function. The exact pathways and targets depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one is unique due to its combination of a benzofuran core with both hydroxyl and nitrophenyl groups. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and development.

Properties

Molecular Formula

C15H9NO5

Molecular Weight

283.23 g/mol

IUPAC Name

(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C15H9NO5/c17-11-5-6-12-13(8-11)21-14(15(12)18)7-9-1-3-10(4-2-9)16(19)20/h1-8,17H/b14-7+

InChI Key

SJNIVFZEKRLLEP-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)[N+](=O)[O-]

Origin of Product

United States

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